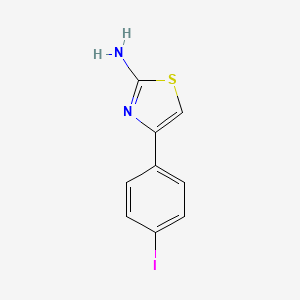

4-(4-Iodophenyl)-1,3-thiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored through various methods, including experimental and theoretical investigations. For instance, Özdemir et al. (2009) conducted an experimental and theoretical study on a similar molecule, focusing on molecular geometry, vibrational frequencies, and molecular energy profiles (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009). Additionally, Androsov (2008) discussed the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of related thiadiazoles, highlighting the importance of ring-opening reactions (Androsov, 2008).

Molecular Structure Analysis

The structure of thiazole derivatives has been a subject of extensive study. Nadaf et al. (2019) characterized compounds through crystallography, revealing insights into their molecular structures and stability based on intermolecular interactions (Nadaf et al., 2019).

Chemical Reactions and Properties

Research on thiadiazoles has uncovered their reactivity and chemical properties. Kokovina et al. (2021) developed a new method for synthesizing thiadiazol-2-amine derivatives, demonstrating the versatility and reactivity of these compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, including their stability and electronic structure, are crucial for understanding their behavior. The study by Özdemir et al. provides insight into the physical aspects of these compounds through detailed molecular modeling and analysis (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related compounds have been explored in various studies, focusing on their synthesis, reactivity, and potential applications. For example, the work by Androsov highlights the chemical transformations that lead to the formation of thiolate derivatives, indicating the chemical versatility of the thiazole backbone (Androsov, 2008).

Scientific Research Applications

Molecular Dynamics and Quantum Chemical Studies

4-(4-Iodophenyl)-1,3-thiazol-2-amine, as a derivative within the thiazole and thiadiazole family, shares relevance in studies focused on corrosion inhibition, particularly against iron metal corrosion. Research by Kaya et al. utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the inhibition performances of similar thiazole derivatives, highlighting their potential in protecting metallic surfaces through binding energy calculations on iron surfaces (Kaya et al., 2016).

Synthesis and Spectroscopic Analysis

Aminothiazole derivatives, including structures akin to 4-(4-Iodophenyl)-1,3-thiazol-2-amine, have been synthesized and analyzed using X-ray crystallography and spectroscopic methods. These compounds exhibit diverse biological applications, and their solid-state structures form poly chain structures due to intramolecular hydrogen bonding. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Adeel et al., 2017).

Anticancer and Antibacterial Activities

Thiazole derivatives have been explored for their anticancer and antibacterial potentials. A study synthesized a series of thiazol-4-amine derivatives, testing them against various human cancer cell lines. The results indicated that these compounds exhibit promising anticancer activities, suggesting the potential therapeutic applications of thiazole derivatives in oncology (Yakantham et al., 2019). Another aspect of thiazole research involves its antibacterial efficacy. Compounds synthesized from aminothiazole derivatives have demonstrated significant antibacterial activities, underscoring the utility of these compounds in developing new antimicrobial agents (Gupta et al., 2013).

Synthesis and Characterization for Material Science

In material science, thiazole derivatives have been synthesized and characterized for their potential applications, such as in security inks due to their multi-stimuli responsive properties. These compounds exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, making them suitable for security and sensing applications (Lu & Xia, 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-iodo-l-phenylalanine, interact with targets like dipeptidyl peptidase 4 in humans . These targets play crucial roles in various biological processes, including protein degradation and regulation of signal transduction pathways .

Mode of Action

Compounds with similar structures, like 4-iodophenol, undergo a variety of coupling reactions where the iodine substituent is replaced by a new carbon group . This interaction could potentially lead to changes in the target’s function or activity .

Biochemical Pathways

It is known that similar compounds can be involved in various biochemical reactions, such as the reduction of tetrazolium salts . These reactions can have downstream effects on cellular respiration and other metabolic processes .

Result of Action

Similar compounds like 4-iodophenol are known to enhance chemiluminescence for the detection of cancer cells , suggesting potential applications in medical diagnostics.

Action Environment

It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-iodophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCNLOOXYGEQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356661 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenyl)-1,3-thiazol-2-amine | |

CAS RN |

31699-14-6 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31699-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)